Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955498-21-1
VCID: VC2898366
InChI: InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-4-5-8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)C1CCC(C1)N.Cl
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.72 g/mol

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride

CAS No.: 1955498-21-1

Cat. No.: VC2898366

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride - 1955498-21-1

Specification

CAS No. 1955498-21-1
Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
IUPAC Name tert-butyl 3-aminocyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-4-5-8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H
Standard InChI Key LHQLGZQHURQKSG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CCC(C1)N.Cl
Canonical SMILES CC(C)(C)OC(=O)C1CCC(C1)N.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride possesses a unique chemical structure featuring a cyclopentane ring with a tertiary butyl ester group at position 1 and a primary amine group at position 3, stabilized as a hydrochloride salt. This architectural arrangement contributes significantly to its chemical reactivity and applications in organic synthesis. The compound has a molecular formula of C10H20ClNO2 and a molecular weight of 221.72 g/mol.

Physical and Chemical Properties

The compound exists as a crystalline solid with distinct physicochemical properties that facilitate its use in various applications. One key characteristic is its enhanced water solubility, attributed to the ionic hydrochloride moiety, while the steric bulk from the tert-butyl group influences its reactivity in chemical transformations. The structural features of this compound enable it to serve as an effective building block in complex molecule synthesis.

Stereochemistry

Stereochemistry plays a crucial role in the functionality of tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride. The cyclopentane ring can adopt different conformations, and the compound can exist in various stereoisomeric forms depending on the relative positions of the amine group and the carboxylate ester. This stereochemical diversity is particularly relevant for its applications in pharmaceutical research, where specific stereoisomers may exhibit distinct biological activities.

PropertyValue
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
CAS Number1955498-21-1
IUPAC Nametert-butyl 3-aminocyclopentane-1-carboxylate;hydrochloride
Physical StateCrystalline solid
Structural FeaturesCyclopentane ring with tert-butyl ester and amine group

Synthesis Methods

Synthetic Routes

The synthesis of tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride typically involves a multi-step process starting from appropriate cyclopentane derivatives. The synthetic pathway generally begins with the formation of the cyclopentane ring through various cyclization reactions. Subsequently, functional group modifications are performed to introduce the amino group and the tert-butyl ester moiety at their respective positions.

Key Reaction Steps

The synthesis can be broken down into four principal reaction steps:

  • Formation of the Cyclopentane Ring: This step involves cyclization reactions to establish the five-membered cyclopentane scaffold, which serves as the core structure of the compound.

  • Introduction of the Amino Group: The amino functionality is typically introduced via amination reactions, often utilizing reagents like ammonia or other amine sources, to achieve regioselective substitution at position 3 of the cyclopentane ring.

  • Esterification: The carboxylate ester is formed through esterification reactions, typically employing tert-butyl alcohol and an appropriate acid catalyst. This step introduces the bulky tert-butyl protecting group that can be selectively cleaved under specific conditions.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid, typically in a non-aqueous solvent. This salt formation enhances the compound's stability and solubility properties.

Industrial Production Methods

For large-scale production, these synthetic routes are optimized to ensure high yield and purity. Industrial synthesis often employs continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. Process optimization focuses on minimizing side reactions, improving stereoselectivity, and developing cost-effective purification methods.

Biological Activity and Mechanism of Action

Molecular Interactions

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride's biological activity stems from its ability to interact with specific molecular targets. The compound can function as a ligand, binding to various enzymes or receptors, thereby modulating their activity. These interactions can influence crucial biological pathways, making the compound valuable for pharmaceutical research and development.

Pharmacological Mechanisms

The pharmacological effects of tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride can be attributed to several potential mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various disorders.

  • Receptor Activation or Inhibition: It might interact with cellular receptors, influencing signal transduction pathways crucial for physiological responses.

  • Modulation of Cellular Processes: By interacting with cellular components, the compound could affect processes such as cell proliferation, differentiation, and apoptosis.

Research Applications

Pharmaceutical Synthesis

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride serves as a crucial building block in pharmaceutical synthesis. Its structural characteristics—particularly the protected carboxylic acid function and the primary amine group—make it suitable for developing complex bioactive molecules. Researchers utilize this compound for creating libraries of potential drug candidates, especially in the context of structure-activity relationship studies.

Medicinal Chemistry

In medicinal chemistry, the compound is employed in the synthesis of various bioactive molecules, including:

  • Protease Inhibitors: These compounds interfere with the activity of proteolytic enzymes and have applications in treating viral infections, cancer, and inflammatory disorders.

  • Kinase-Targeting Molecules: These compounds modulate the activity of protein kinases, which are enzymes involved in cellular signaling pathways and are implicated in various diseases.

  • Peptidomimetics: The compound's structure allows for its incorporation into molecules that mimic peptides but exhibit improved pharmacokinetic properties.

Building Block in Organic Synthesis

Beyond pharmaceutical applications, tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis. The compound can undergo various chemical transformations, including:

  • Oxidation reactions, potentially yielding carboxylic acids or ketones

  • Reduction reactions, producing alcohols or amines

  • Substitution reactions, generating substituted cyclopentane derivatives

These transformations enable the creation of diverse chemical libraries for various research purposes.

Analytical Characterization

Spectroscopic Methods

Several spectroscopic techniques are employed for the characterization and quality control of tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR analyses provide valuable information about the compound's structure, with characteristic chemical shifts for the cyclopentane ring protons (typically δ 1.5–2.5 ppm) and the tert-butyl group (typically δ 1.2–1.4 ppm). For stereochemical assignments, techniques like NOESY or COSY are utilized to establish spatial correlations.

  • Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight and analyze fragmentation patterns of the compound.

  • Infrared Spectroscopy: This technique helps identify functional groups present in the molecule, such as the amine, ester, and carbon-carbon bonds.

Chromatographic Methods

Chromatographic techniques play a crucial role in assessing the purity and stereochemical composition of the compound:

  • High-Performance Liquid Chromatography (HPLC): This technique is employed for quantitative analysis and purity determination of the compound.

  • Chiral HPLC: For compounds with stereogenic centers, chiral HPLC using specialized columns enables the separation and quantification of different stereoisomers.

  • Thin-Layer Chromatography (TLC): This serves as a rapid method for monitoring reactions and preliminary purity assessments.

Research Developments and Future Directions

Current Research Trends

Current research involving tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride focuses on several areas:

  • Medicinal Chemistry: Development of novel pharmaceutical compounds utilizing this intermediate, particularly in areas of unmet medical need

  • Synthetic Methodology: Exploration of more efficient, selective, and environmentally friendly methods for synthesizing the compound

  • Structure-Activity Relationship Studies: Investigation of how structural modifications influence biological activity, potentially leading to more effective therapeutic agents

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